1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide
Description
This compound features a benzoxazole core fused to a pyrrolidine ring, with a carboxamide linker connecting to a 3-(1H-imidazol-1-yl)propyl side chain. The benzoxazole moiety is a heterocyclic aromatic system known for its metabolic stability and role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The pyrrolidine ring introduces conformational rigidity, while the imidazole-propyl side chain may enhance solubility and binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(3-imidazol-1-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(20-8-4-10-22-12-9-19-13-22)15-6-3-11-23(15)18-21-14-5-1-2-7-16(14)25-18/h1-2,5,7,9,12-13,15H,3-4,6,8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRQNOIUKTHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole and imidazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents such as alkyl halides under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and imidazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
Compounds like 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cb) () and 2-(1-(3-oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) () share a pyrrolidine-benzimidazole core but differ in substituents. Key comparisons:
- Synthetic Yields : 5cp was synthesized in 77% yield, higher than 5cb (21%), suggesting better reactivity of 3-chloro-1-phenylpropan-1-one in Procedure B .
- Spectral Data : Both compounds show distinct $ ^1H $-NMR aromatic proton shifts (7.1–7.9 ppm) and carbonyl resonances (~169 ppm in $ ^{13}C $-NMR), confirming structural integrity .
Table 1: Benzimidazole Analogs Comparison
| Compound | Substituent | Yield | Key $ ^1H $-NMR Shifts (ppm) |
|---|---|---|---|
| 5cb () | 3-(4-Chlorophenyl)-3-oxo | 21% | 7.86 (d), 7.63 (d), 3.79 (dt) |
| 5cp () | 3-Phenyl-3-oxo | 77% | 8.05–7.94 (m), 3.93–3.79 (m) |
Imidazole-Propyl Side Chain Variants
Compounds such as N-[3-(1H-imidazol-1-yl)propyl]-4-fluorobenzamide (6) () and 1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide () retain the imidazole-propyl side chain but vary in the carboxamide core:
Table 2: Side Chain Analog Comparisons
*Calculated based on molecular formula.
Heterocyclic Carboxamide Derivatives
2-(4-Cyanophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide () features a phenoxyacetamide core. Unlike the target compound’s rigid benzoxazole-pyrrolidine system, this compound’s flexible ether linker may reduce binding specificity but improve solubility .
Key Differentiators and Implications
- Benzoxazole vs. Benzimidazole : The benzoxazole’s oxygen atom may confer higher oxidative stability compared to benzimidazole’s NH group, critical for in vivo applications .
- Side Chain Length : The 3-(1H-imidazol-1-yl)propyl chain offers optimal spacing for target interactions, as seen in ’s MMV3 inhibitor, which shares this motif .
Biological Activity
1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a benzoxazole ring, an imidazole ring, and a pyrrolidine moiety, which contribute to its interaction with various biological macromolecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.4 g/mol. The structural components include:
- Benzoxazole Ring : Imparts stability and potential for hydrogen bonding.
- Imidazole Ring : Known for its role in enzyme interactions and as a pharmacophore in various drugs.
- Pyrrolidine Moiety : Enhances binding affinity to biological targets.
The InChI key for this compound is RVPRQNOIUKTHNP-UHFFFAOYSA-N, which can be used for database searches.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites through hydrogen bonds and hydrophobic interactions.
- Receptor Binding : Its structural features allow it to interact with various receptors, modulating signaling pathways involved in disease processes.
Anticancer Activity
Compounds similar to this compound have shown promise in cancer therapy:
- Mechanisms of action include induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Studies : Research has indicated that derivatives of benzoxazole exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer agents.
Structure-Activity Relationship (SAR)
A comprehensive review of benzimidazole derivatives indicates that modifications to the benzoxazole and imidazole rings can significantly alter biological activity. Key findings include:
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Benzimidazole Derivatives : Demonstrated broad-spectrum antimicrobial effects with MIC values comparable to standard antibiotics.
- Anticancer Evaluation : Indicated that certain derivatives could inhibit proliferation in human cancer cell lines with IC50 values in the low micromolar range.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what purification techniques ensure high yield and purity?
The synthesis involves multi-step reactions, starting with the coupling of benzoxazole and pyrrolidine precursors. Key steps include:
- Heterocyclic coupling : Reacting 1,3-benzoxazol-2-amine with a pyrrolidine-2-carboxylic acid derivative under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the pyrrolidine-2-carboxamide core .
- Alkylation : Introducing the imidazole-propyl group via nucleophilic substitution, using 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for removing unreacted intermediates. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .
Q. Which spectroscopic methods are most effective in confirming structural integrity?
- NMR : ¹H NMR identifies proton environments (e.g., pyrrolidine CH₂ groups at δ 2.8–3.2 ppm, imidazole protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and aromatic carbons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight. Fragmentation patterns distinguish regioisomers .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data be analyzed to identify pharmacokinetic limitations?
- Bioavailability studies : Measure plasma concentrations post-administration (e.g., rodent models) using LC-MS/MS. Low oral bioavailability may stem from poor solubility (logP >3) or efflux by P-glycoprotein .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation). Use inhibitors like ketoconazole to pinpoint metabolic pathways .
- Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in target tissues (e.g., tumors) versus non-target organs .
Q. What computational strategies predict binding affinity to target enzymes, and how can simulations validate these predictions?
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The benzoxazole and imidazole moieties may form π-π stacking and hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to assess stability. Root-mean-square deviation (RMSD) <2 Å over 100 ns suggests stable binding .
- Free-energy calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How does the heterocyclic framework influence interactions with cytochrome P450 enzymes?
- Enzyme inhibition assays : Test CYP3A4/2D6 inhibition using fluorescent substrates (e.g., 7-benzyloxyquinoline). IC₅₀ values >10 µM suggest low inhibition risk .
- Structural analogs : Compare metabolic rates of analogs lacking the imidazole group. The 1H-imidazol-1-ylpropyl chain may enhance metabolic stability via steric hindrance .
Q. What experimental approaches optimize solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the pyrrolidine nitrogen. Hydrolytic activation in vivo improves aqueous solubility .
- Co-crystallization : Screen with co-solvents (e.g., PEG 4000) to generate stable polymorphs with enhanced dissolution rates .
- Liposomal encapsulation : Use DSPC/cholesterol liposomes to increase bioavailability in hydrophobic environments (e.g., tumor microenvironments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
